Laurolactam
Overview
Description
Laurolactam Description
Laurolactam is a monomer that is primarily used in the synthesis of polyamides, such as nylon 12. It is known for its ability to form copolymers with other lactams, such as caprolactam, which can result in materials with varied properties suitable for different applications. The studies on laurolactam have explored its role in the anionic copolymerization process, its influence on the thermal and oxidative stability of polymers, and its structural characteristics in the resulting copolymers .
Synthesis Analysis
The synthesis of laurolactam-based polymers has been extensively studied. Anionic copolymerization is a common method used to synthesize copolyesteramides and copolyamides from laurolactam. For instance, the copolymerization of ω-laurolactam with ε-caprolactone yields copolyesteramides with specific unit contents, and the copolymerization of ε-caprolactam with ω-laurolactam results in high molecular weight copolyamides . The Beckmann rearrangement of cyclododecanone oxime to ω-laurolactam in the gas phase has been proposed as a superior route for industrial production, offering high conversion rates and excellent selectivity . Additionally, the synthesis of laurocapramum using KF-Al_2O_3 as a catalyst has been reported, achieving high yields and purity .
Molecular Structure Analysis
The molecular structure of laurolactam-based polymers has been a subject of investigation. Studies have shown that the copolymers can exhibit different crystalline forms and hydrogen bonding patterns, which are influenced by the composition and synthesis conditions . For example, poly(N-methyl laurolactam) has been found to have a distorted extended planar zigzag conformation in the solid state, with the possibility of syn and anti conformations of the amide groups .
Chemical Reactions Analysis
Laurolactam's reactivity in chemical reactions, particularly in polymerization processes, has been analyzed. The anionic copolymerization reactions involving laurolactam are influenced by factors such as the type of initiator used, the temperature, and the presence of other monomers . The resulting copolymers' properties, such as thermal stability and crystallinity, are directly related to the chemical structure and the nature of the reactions occurring during synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of laurolactam and its copolymers have been characterized through various analytical techniques. The addition of laurolactam to copolymers has been shown to affect the thermal stability, crystallinity, and mechanical properties of the materials . For instance, the presence of laurolactam can increase the thermal stability of nylon and affect the density of hydrogen bonds within the polymer chains . The copolymers' melting temperatures, degree of crystallinity, and other thermal properties have been investigated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
Scientific Research Applications
Polymerization Processes
Laurolactam is utilized in polymerization processes. Notably, it is polymerized using N-heterocyclic carbenes to prepare polyamide (PA 12), revealing an anionic mechanism in the polymerization process (Naumann et al., 2013). Additionally, copolymerization of ε-caprolactam with ω-laurolactam has been studied, with different initiators affecting the copolymer's character and properties (Budin et al., 2006).
Thermo-Oxidative Stability
Laurolactam shows potential as a stabilizer against the thermo-oxidative degradation of certain copolymers, such as poly(butylene terephthalate) and polybutylene glycol. Its stabilizing effect has been observed through the measurement of oxygen uptake and molecular weight changes during degradation (Botelho et al., 2004).
Analytical Methods for Monomer Detection
Analytical methods have been developed for detecting laurolactam, including its use in nylon 12 packaging materials. Techniques such as high performance liquid chromatography and gas chromatography have been employed for this purpose (Stoffers et al., 2003).
Enzymatic Synthesis Applications
Laurolactam is used in enzymatic synthesis processes. For example, ω-laurolactam hydrolases from various microorganisms have been explored for the enzymatic synthesis of 12-aminolauric acid, a process demonstrating high specificity and yield (Asano et al., 2008), (Fukuta et al., 2009).
Beckmann Rearrangement Processes
The Beckmann rearrangement process using laurolactam has been researched, with studies focusing on vapor phase processes and catalyst selection for improved efficiency and selectivity (Eickelberg & Hoelderich, 2009), (Hashimoto et al., 2008).
Food Packaging Migration Studies
Laurolactam's migration from nylon 12 in food packaging has been assessed, with studies evaluating its diffusion kinetics and the impact of different food simulants (Stoffers et al., 2003).
Safety And Hazards
The risk posed by laurolactam is considered to be low . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Bio-based polymers with performance-advantaged properties are being developed. Owing to anthropogenic climate change and the environmental consequences of global plastics pollution, the need to realize a bio-based materials economy at scale is critical . Technological advancements have led to innovative uses for polyamide 12. For instance, in the realm of 3D printing, PA12 powder is utilized to fabricate complex and high-resolution structures .
properties
IUPAC Name |
azacyclotridecan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-12/h1-11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWNWJKBPDFINM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=O)NCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25038-74-8 | |
Record name | Laurolactam homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25038-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1027344 | |
Record name | Azacyclotridecan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [eChemPortal: SIDSUNEP] Very faintly beige crystalline lumps; [MSDSonline] | |
Record name | Cyclododecalactam | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4578 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
VIRTUALLY INSOL IN WATER | |
Record name | CYCLODODECALACTAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5774 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000731 [mmHg] | |
Record name | Cyclododecalactam | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4578 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Laurolactam | |
CAS RN |
947-04-6, 25038-74-8 | |
Record name | Laurolactam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclododecalactam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azacyclotridecane-2-one, homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025038748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Laurolactam | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77100 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Azacyclotridecan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecane-12-lactam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.204 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | LAUROLACTAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UB8VFC953G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CYCLODODECALACTAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5774 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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